molecular formula C16H12F2N2O3 B2982824 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-19-7

2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2982824
CAS No.: 922056-19-7
M. Wt: 318.28
InChI Key: RMBKVBYOBUUGKS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C16H12F2N2O3 and its molecular weight is 318.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanistic Insights

  • Antibacterial Applications : Compounds similar to 2,6-difluorobenzamides have been explored for their antibacterial properties. For example, a novel family of 1,4-tetrahydronaphthodioxane benzamides demonstrated sub-micromolar minimum inhibitory concentrations (MICs) towards Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing antibacterial agents (Straniero et al., 2023).
  • Fluorescent Probes : The research on similar compounds often aims at developing fluorescent probes for biological studies, emphasizing the importance of synthetic pathways for creating compounds with specific properties for detection and imaging purposes.
  • Synthetic Methods : Studies on the synthesis of tetrahydrobenzofurans and dibenzoxazepinones highlight innovative approaches to creating complex heterocyclic structures, which could be relevant for developing novel materials or pharmaceuticals with specific functional attributes (Lévai et al., 2002).

Potential Applications

  • Biological Activities : Research into the synthesis and properties of fluorinated benzothiazoles and other related compounds has revealed a range of potential biological activities, suggesting that structurally similar compounds like 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide could be explored for similar uses. This includes applications in cancer research, as some fluorinated compounds have shown promise as antitumor agents (Hutchinson et al., 2001).
  • Imaging and Diagnostic Tools : The development of PET agents for imaging B-Raf(V600E) in cancers using related fluorinated compounds suggests potential for similar molecules to be used in diagnostic imaging, improving the detection and treatment of various diseases (Wang et al., 2013).

Mechanism of Action

Target of Action

It is known that the compound is used in the fabrication of efficient near-infrared organic solar cells (oscs) and has a significant role in enhancing the intramolecular charge transfer characteristics of the excited states .

Mode of Action

The compound contains a D’-D-D’ electron-rich internal core based on a cyclopentadithiophene (or dithienosilole) (D) and alkoxythienyl (D’) core, end-capped with the highly electron-deficient unit 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (A), ultimately providing a A−D’−D−D’−A molecular configuration . This configuration enhances the intramolecular charge transfer characteristics of the excited states .

Biochemical Pathways

The compound is involved in the energy transfer process in OSCs. It assists poly [(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione))] (PM6) excitons to reach the preferred interfaces without being quenched by PC71BM clusters .

Pharmacokinetics

The compound’s ability to enhance the intramolecular charge transfer characteristics of the excited states suggests that it may have a significant impact on the bioavailability of the compound .

Result of Action

The compound’s action results in no signs of bimolecular recombination and a high power conversion efficiency of 16.8% in OSCs . This suggests that the compound has a significant role in improving the efficiency of OSCs .

Properties

IUPAC Name

2,6-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-11-2-1-3-12(18)14(11)16(22)20-9-4-5-13-10(8-9)15(21)19-6-7-23-13/h1-5,8H,6-7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKVBYOBUUGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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